5-Benzyl-6-methylthiouracil
Overview
Description
Methylthiouracil is an organosulfur compound used as an antithyroid preparation . It’s a thioamide, closely related to propylthiouracil . Benzylthiouracil is also an antithyroid preparation .
Synthesis Analysis
Methylthiouracil is prepared by condensation of ethyl acetoacetate with thiourea . Further work in this series shows that better activity was obtained by incorporation of a lipophilic side chain .Molecular Structure Analysis
The molecular formula of Methylthiouracil is C5H6N2OS . The IUPAC name is 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one .Physical and Chemical Properties Analysis
The average mass of Methylthiouracil is 142.18 Da . The predicted density is 1.4±0.1 g/cm3, and the index of refraction is 1.615 .Scientific Research Applications
Antiviral Applications
- HIV-1 Inhibition : Some derivatives of thiouracil, such as 5-ethyl-6-(phenylthio)uracil analogues, have been identified as potent and selective inhibitors of HIV-1. These compounds, including 1-Benzyloxy-methyl-5-ethyl-6-phenylthiouracil, exhibit significant inhibitory effects on HIV-1 replication across various cell systems, without the need for metabolic activation to exert this effect (Baba et al., 1991).
- Synthesis for Antiviral Agents : Research has been conducted on synthesizing various 6-(arylthio)uracils and related derivatives, showing potential activity against herpes simplex virus-1 (HSV-1) and HIV-1 (El-Emam et al., 2004).
Antidiabetic Activity
- Antidiabetic Drug Synthesis : New derivatives of 5-benzyl-6-methylthiouracil have been synthesized, demonstrating promising antidiabetic effects in vivo. These compounds were evaluated against standard drugs like metformin, showing potential as antidiabetic agents (Abdel-Aziz et al., 2011).
Synthesis and Chemical Applications
- Synthesis of Nucleosides : Research on the synthesis of α-arabinose nucleosides from 6-substituted uracils, including 6-methylthiouracil, has been conducted. This process involves the reaction of silylated 6-substituted uracils with methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside (Jørgensen et al., 1993).
- Synthesis of Pyrimidine Derivatives : The treatment of 6-chlorouracil with nucleophilic primary amines, leading to the formation of various pyrimidine derivatives, has been explored. This synthesis contributes to the development of potential pharmaceuticals (Youssif, 2004).
Mechanism of Action
Target of Action
5-Benzyl-6-methylthiouracil, also known as 5-benzyl-2-mercapto-6-methylpyrimidin-4-ol, is an organosulfur compound that is used as an antithyroid preparation . It primarily targets the thyroid gland , specifically the formation of stored thyroid hormone, thyroglobulin .
Mode of Action
The compound acts by decreasing the formation of stored thyroid hormone, thyroglobulin, in the thyroid gland . This action is similar to that of propylthiouracil, a well-known antithyroid drug .
Pharmacokinetics
The clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Result of Action
The primary result of this compound’s action is the reduction of thyroid hormone levels in the body. This can help manage conditions such as hyperthyroidism, where there is an overproduction of thyroid hormones .
Biochemical Analysis
Biochemical Properties
5-Benzyl-6-methylthiouracil plays a significant role in biochemical reactions, particularly in the inhibition of thyroid hormone synthesis. It interacts with thyroid peroxidase, an enzyme crucial for the iodination of tyrosine residues in thyroglobulin, which is a precursor to thyroid hormones. By inhibiting thyroid peroxidase, this compound reduces the production of thyroid hormones, thereby exerting its antithyroid effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In thyroid cells, it inhibits the synthesis of thyroid hormones, leading to a decrease in thyroid hormone levels. This inhibition affects cell signaling pathways, particularly those involved in thyroid hormone regulation. Additionally, this compound can influence gene expression related to thyroid hormone synthesis and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of thyroid peroxidase. This enzyme is responsible for the oxidation of iodide to iodine, a critical step in the synthesis of thyroid hormones. By binding to the active site of thyroid peroxidase, this compound prevents the enzyme from catalyzing this reaction, thereby reducing the production of thyroid hormones. This inhibition also affects the expression of genes involved in thyroid hormone synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antithyroid effects can diminish with prolonged exposure due to potential degradation or metabolic inactivation. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in thyroid function, including alterations in thyroid hormone levels and thyroid gland morphology .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits thyroid hormone synthesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including hepatotoxicity and bone marrow suppression. These adverse effects highlight the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism. The metabolites of this compound are excreted primarily through the kidneys .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its uptake into thyroid cells. Once inside the cells, the compound accumulates in the thyroid gland, where it exerts its inhibitory effects on thyroid hormone synthesis. The distribution of this compound is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is primarily within the thyroid gland, where it targets thyroid peroxidase in the follicular cells. The compound’s activity is influenced by its localization to specific cellular compartments, including the endoplasmic reticulum and the Golgi apparatus, where thyroid hormone synthesis occurs. Post-translational modifications and targeting signals may also play a role in directing this compound to its site of action .
Properties
IUPAC Name |
5-benzyl-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-10(11(15)14-12(16)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEXCHUDIUXJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189886 | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36361-79-2 | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036361792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Benzyl-6-methylthiouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20189886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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